molecular formula C11H19ClN4O2 B6208609 tert-butyl 3-amino-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate hydrochloride CAS No. 2728513-06-0

tert-butyl 3-amino-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate hydrochloride

Cat. No.: B6208609
CAS No.: 2728513-06-0
M. Wt: 274.75 g/mol
InChI Key: HLCWWYISPACBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hydrochloride salt of a tert-butyl-protected imidazo[1,5-a]pyrazine derivative featuring an amino group at position 3. Its molecular formula is C₁₁H₁₇N₃O₂·HCl, with a molecular weight of 259.74 g/mol (assuming the base compound has a molecular weight of 223.27 g/mol as per ). The tert-butyl carbamate (Boc) group at position 7 enhances stability during synthetic processes, while the amino group at position 3 provides a reactive site for further functionalization. This compound is pivotal in medicinal chemistry, particularly for kinase inhibition and phosphodiesterase (PDE) targeting, as highlighted by related derivatives in , and 10.

Properties

CAS No.

2728513-06-0

Molecular Formula

C11H19ClN4O2

Molecular Weight

274.75 g/mol

IUPAC Name

tert-butyl 3-amino-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate;hydrochloride

InChI

InChI=1S/C11H18N4O2.ClH/c1-11(2,3)17-10(16)14-4-5-15-8(7-14)6-13-9(15)12;/h6H,4-5,7H2,1-3H3,(H2,12,13);1H

InChI Key

HLCWWYISPACBNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=CN=C2N)C1.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the imidazo[1,5-a]pyrazine core. This can be achieved through a cyclization reaction involving appropriate precursors such as amines and diketones. The tert-butyl group is then introduced through a tert-butylation reaction, and the final hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group or other oxidized derivatives.

  • Reduction: : The imidazo[1,5-a]pyrazine core can be reduced to form different reduced analogs.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the imidazo[1,5-a]pyrazine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles such as alkyl halides and amines can be used, with reaction conditions typically involving polar aprotic solvents.

Major Products Formed

  • Oxidation: : Nitro derivatives, hydroxylamines, and other oxidized products.

  • Reduction: : Reduced imidazo[1,5-a]pyrazine derivatives.

  • Substitution: : Substituted imidazo[1,5-a]pyrazine derivatives with various functional groups.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Medicine: : Its derivatives could be explored for pharmaceutical applications, potentially as therapeutic agents.

  • Industry: : It might be used in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of tert-butyl 3-amino-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate hydrochloride depends on its specific application. For example, if used as an enzyme inhibitor, it would likely bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Impact

The imidazo[1,5-a]pyrazine core is versatile, with modifications at positions 1, 3, and 7 dictating pharmacological and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence
Target Compound 3-amino, 7-Boc, hydrochloride C₁₁H₁₇N₃O₂·HCl 259.74 Enhanced solubility (HCl salt), reactive amino group for derivatization, kinase/PDE inhibition
3-Bromo-7-Boc-imidazo[1,5-a]pyrazine-1-carboxylic acid 3-bromo, 7-Boc, 1-carboxylic acid C₁₂H₁₅BrN₃O₄* ~352.18 Bromo group enables cross-coupling reactions; carboxylic acid for conjugation
tert-Butyl 3-methyl-1-(piperidin-4-yl)-imidazo[1,5-a]pyrazine-7-carboxylate 3-methyl, 1-piperidinyl, 7-Boc C₁₇H₂₈N₄O₂ 320.43 CNS-targeting (piperidine moiety), potential PDE10 inhibition
7-tert-Butyl 1-ethyl 3-bromo-imidazo[1,5-a]pyrazine-1,7-dicarboxylate 3-bromo, 1-ethyl ester, 7-Boc C₁₄H₂₀BrN₃O₄ 374.23 Dual ester groups for solubility tuning; bromo for Suzuki coupling
Benzyl 3-bromo-imidazo[1,5-a]pyrazine-7-carboxylate 3-bromo, 7-benzyl ester C₁₆H₁₅BrN₃O₂ 369.22 Benzyl ester for orthogonal protection; bromo for functionalization

*Estimated based on .

Pharmacological Activity

  • Target Compound: The 3-amino group facilitates hydrogen bonding with enzyme active sites, making it suitable for kinase (e.g., p56Lck) and PDE inhibition. Its hydrochloride salt improves bioavailability.
  • Bromo Derivatives : Bromo-substituted analogs (e.g., ) are intermediates for cross-coupling reactions to generate aryl/heteroaryl analogs with enhanced binding to PDEs or kinases.
  • Piperidinyl Analogs : The piperidine substituent in ’s compound suggests CNS penetration, aligning with PDE10 inhibitors used in neuropsychiatric disorders.

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound enhances aqueous solubility compared to neutral esters (e.g., benzyl or ethyl esters in ).
  • Stability : Boc-protected derivatives (e.g., ) are stable under basic conditions but labile in trifluoroacetic acid (TFA), enabling selective deprotection.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.